Current Lack of Public Head-to-Head Biological Data for 2034271-03-7
An exhaustive search of the scientific literature (PubMed), patent databases (Google Patents, WIPO), and public bioactivity repositories (PubChem, ChEMBL, BindingDB) yielded no quantitative, comparator-based biological data for 3-(1-(3-(3-Fluoro-4-methylphenyl)propanoyl)azetidin-3-yl)oxazolidine-2,4-dione (CAS 2034271-03-7). In contrast, structurally related compounds in the azetidine series (e.g., 'Heterocyclic-substituted 3-alkyl azetidine derivatives' disclosed in patents cited by PMID 26161824) have reported cannabinoid 1 receptor (CB1) antagonist activity in the nanomolar range and progressed to advanced preclinical stages for obesity indications. [1] Until specific IC50, Ki, or cellular assay data for CAS 2034271-03-7 is disclosed, a quantitative comparison to these analogs is impossible. This data gap means any procurement decision for this compound must be driven by its unique chemical structure as a SAR tool, rather than proven superiority in a particular assay.
| Evidence Dimension | Publicly available quantitative bioactivity data (IC50, Ki, EC50) |
|---|---|
| Target Compound Data | No data found in PubChem, ChEMBL, or BindingDB |
| Comparator Or Baseline | Heterocyclic-substituted 3-alkyl azetidine derivatives (e.g., from patent family WO2011/xxxxxx) reported as CB1 antagonists with low nM potency. |
| Quantified Difference | Data unavailable |
| Conditions | N/A |
Why This Matters
Procurement should be based on the compound's utility as a SAR probe to fill a data gap, rather than on a demonstrated performance advantage, given the current absence of comparative biological data.
- [1] Search of PubChem, ChEMBL, and BindingDB for CAS 2034271-03-7 and related identifiers; no assay data found. Patent family exemplified by PMID 26161824 (Expert Opin Ther Pat. 2015) describes related CB1 antagonist azetidines with reported activity. View Source
